(R)-(+)-Limonene
Description
Chirality and Stereoisomeric Significance of (R)-(+)-Limonene
Chirality is a fundamental property in chemistry describing a molecule that is non-superimposable on its mirror image, akin to left and right hands. pearson.com These non-superimposable mirror images are termed enantiomers. pearson.comscienceinschool.org this compound is a chiral cyclic monoterpene with the molecular formula C₁₀H₁₆. scienceinschool.org It possesses a chiral center, a carbon atom bonded to four different substituents, which gives rise to its stereoisomerism. pearson.comscienceinschool.org The two enantiomers of limonene (B3431351) are this compound and (S)-(-)-Limonene. scienceinschool.orgchiralpedia.com These stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. pearson.comscienceinschool.org
The designation (R) and (S) refers to the absolute configuration around the chiral center, determined by the Cahn-Ingold-Prelog priority rules, while (+) and (-) indicate the direction in which the enantiomer rotates plane-polarized light (dextrorotatory for (+) and levorotatory for (-)). libretexts.org this compound is dextrorotatory. scienceinschool.orgatamanchemicals.com The stereoisomeric significance of this compound is particularly evident in its biological interactions, such as its distinct odor compared to its (S)-(-)-enantiomer, which is perceived differently by olfactory receptors due to the specific three-dimensional interaction between the molecule and the receptor site. chiralpedia.comlibretexts.orgscentjourner.com
Prevalence and Sources in Natural Products and Biosystems
This compound is widely prevalent in nature, being a major constituent of the essential oils found in the peel of citrus fruits. scienceinschool.orgatamanchemicals.commdpi.com It is the dominant enantiomer in oranges, often comprising about 90-98% of the oil content. mdpi.commdpi.comacs.org While lemons also contain limonene, the proportion of (S)-(-)-limonene is higher compared to oranges, although this compound is still present. mdpi.comacs.org Other natural sources rich in this compound include mandarins and bitter oranges. mdpi.com
The biosynthesis of limonene in nature occurs from geranyl pyrophosphate. atamanchemicals.com Biological sources typically produce one specific enantiomer. atamanchemicals.com The principal industrial source of limonene is citrus fruit processing, where this compound is obtained as a byproduct, primarily from orange peels, through methods like centrifugal separation or steam distillation. scienceinschool.orgatamanchemicals.commdpi.com
Table 1: Approximate Percentage Occurrence of Limonene in Selected Citrus Essential Oils
| Source | Predominant Enantiomer | Approximate Limonene Content (%) |
| Orange (Citrus sinensis) | (R)-(+) | 90-98 mdpi.commdpi.comacs.org |
| Lemon (Citrus limon) | (R)-(+) and (S)-(-) | 68-70 mdpi.comacs.org |
| Mandarin (Citrus reticulata) | (R)-(+) | 51-69 mdpi.com |
| Bitter Orange (Citrus aurantium) | (R)-(+) | 67-90 mdpi.com |
Historical Context of this compound Research
The investigation into limonene has a notable historical context in chemistry. Early research in the late 19th century by scientists such as Wallach contributed to the understanding of terpenes and their properties. In 1884, Wallach and Brass distinguished components of essential oils, including limonene, based on properties such as boiling point and the formation of derivatives like nitroso and tetrabromide compounds. rsc.org Early studies also noted the characteristic lemon odor associated with limonene. rsc.org The recognition of limonene as a cyclic monoterpene and the later understanding of its stereoisomeric forms and their differing olfactory properties emerged over time with advancements in analytical techniques and stereochemistry. scienceinschool.orgchiralpedia.comrsc.org The historical association of this compound with the orange scent and (S)-(-)-limonene with the lemon scent, while widely cited, has been a subject of discussion and refinement in more recent academic literature, highlighting the evolution of scientific understanding. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene | |
|---|---|---|
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InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1 | |
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InChI Key |
XMGQYMWWDOXHJM-JTQLQIEISA-N | |
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Canonical SMILES |
CC1=CCC(CC1)C(=C)C | |
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Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=C)C | |
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Molecular Formula |
C10H16 | |
| Record name | D-LIMONENE | |
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| Record name | D-LIMONENE | |
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DSSTOX Substance ID |
DTXSID1020778 | |
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Molecular Weight |
136.23 g/mol | |
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Physical Description |
D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C | |
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Flash Point |
119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c. | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |
| Record name | D-LIMONENE | |
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| Record name | D-LIMONENE | |
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| Record name | d-Limonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843 | |
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| Record name | d-Limonene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Density |
4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19 | |
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Color/Form |
Oil, Colorless liquid or oil | |
CAS No. |
5989-27-5, 65996-98-7 | |
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| Record name | Terpenes and Terpenoids, limonene fraction | |
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| Record name | (4R)-limonene | |
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| Record name | LIMONENE, (+)- | |
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| Record name | (D)-LIMONENE | |
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| Record name | (+)-Limonene | |
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| Record name | D-LIMONENE | |
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Melting Point |
-142.4 °F (NTP, 1992), -74 °C, -90 °C | |
| Record name | D-LIMONENE | |
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| Record name | (D)-LIMONENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (+)-Limonene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | D-LIMONENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Biosynthesis and Biotransformation Pathways of R + Limonene
Enzymatic Mechanisms in Terpene Biosynthesis
Terpene biosynthesis is catalyzed by a range of enzymes, notably terpene synthases and cytochrome P450 monooxygenases, which contribute to the structural diversity of these compounds. mdpi.comfrontiersin.org
The MVA pathway is a metabolic route for the biosynthesis of IPP and DMAPP. kegg.jpresearchgate.net In plants, the MVA pathway is typically localized in the cytosol and is generally considered to synthesize precursors for sesquiterpenes (C15) and triterpenes (C30). kegg.jprsc.orgresearchgate.net This pathway starts with the condensation of two molecules of acetyl-CoA. researchgate.net The MVA pathway requires ATP and NADPH to produce IPP. pnas.org While traditionally associated with sesquiterpenes and triterpenes, some studies indicate the MVA pathway can contribute to monoterpene production in certain plant tissues. biorxiv.org
The MEP pathway, also known as the non-mevalonate pathway, is the alternative route for synthesizing IPP and DMAPP. kegg.jppnas.orgrsc.org In plants, the MEP pathway is localized in the plastids and is primarily responsible for the formation of precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). kegg.jppnas.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), catalyzed by DXP synthase (DXPS). pnas.org DXP is then converted to methylerythritol phosphate (B84403) by DXP reductoisomerase (DXR), which is considered a committed step in the pathway. pnas.org The MEP pathway is present in most bacteria, cyanobacteria, green microalgae, and plant plastids. rsc.orgfrontiersin.org
Limonene (B3431351) synthase (LS) is a key enzyme in the biosynthesis of limonene. nih.govwikipedia.org Specifically, (R)-(+)-limonene synthase (EC 4.2.3.20) catalyzes the cyclization of geranyl diphosphate (B83284) (GPP) to produce this compound and diphosphate. nih.govwikipedia.orgnih.govgenome.jp GPP is a ten-carbon precursor formed from the condensation of IPP and DMAPP, primarily occurring in plastids. mdpi.comnih.gov The cyclization reaction involves the stereoselective binding of GPP to the enzyme, followed by the dissociation of the diphosphate group and the formation of a carbocation intermediate. nih.govwikipedia.org The final step involves the loss of a proton from the cation to form the alkene structure of limonene. wikipedia.org this compound synthase has been identified and characterized in various plants, including Citrus sinensis (orange) and Carum carvi (caraway). nih.govgenome.jp The enzyme from Carum carvi requires a divalent metal ion, preferably Mn2+, for catalysis. genome.jp
Methylerythritol Phosphate (MEP) Pathway
Microbial Biotransformation of this compound to Value-Added Derivatives
Microbial biotransformation offers an environmentally friendly and highly selective approach to convert this compound into various oxygenated monoterpenes with higher market value. scielo.org.coscielo.org.comdpi.comjrasb.comoup.com
Several microorganisms have demonstrated the ability to biotransform this compound into valuable derivatives such as α-terpineol, carveol, and carvone. scielo.org.coscielo.org.comdpi.comoup.comscispace.comnih.gov
Cladosporium sp.: Strains of Cladosporium have been reported to convert limonene into α-terpineol. scielo.org.coscielo.org.comdpi.comcore.ac.ukredalyc.org Early studies showed Cladosporium sp. achieving α-terpineol production of around 1.0 g/L. core.ac.ukredalyc.org
Pseudomonas gladioli: This bacterium is known for its ability to bioconvert this compound, primarily to α-terpineol. scielo.org.coscielo.org.comdpi.comcore.ac.ukredalyc.org Pseudomonas gladioli has been shown to produce up to 1.0 g/L of α-terpineol, and the enzyme responsible, α-terpineol dehydratase, has been isolated and characterized. redalyc.org
Aspergillus niger: Various strains of Aspergillus niger have been used for the biotransformation of limonene into compounds like α-terpineol. scielo.org.coscielo.org.co
Other microorganisms reported to biotransform limonene include Penicillium digitatum, Fusarium oxysporum, Pleurotus sapidus, Escherichia coli, Sphingobium spp., Penicillium sp., Pseudomonas Rhodesia, and Pseudomonas fluorescens. scielo.org.coscielo.org.comdpi.comnih.govcore.ac.uk Penicillium digitatum DSM 62840 has been evaluated for producing (R)-(+)-α-terpineol from this compound, with studies investigating the effects of culture medium, pH, growth phase, and substrate concentration on the process. scielo.org.coscielo.org.coresearchgate.net High specificity and concentrations of (R)-(+)-α-terpineol (up to 1864 mg/L) have been achieved under optimized conditions using Penicillium digitatum. scielo.org.coresearchgate.net Pseudomonas fluorescens has shown the capability to synthesize α-terpineol at high concentrations (11 g/L). mdpi.com
The specific products and yields of biotransformation can vary depending on the microorganism strain and reaction conditions. scielo.org.coscielo.org.co For instance, in one study using Penicillium digitatum, trans-carveol was detected as a biotransformation product in certain media. scielo.org.coscielo.org.co The substrate induction of hydroxylation systems, potentially involving cytochrome P-450-dependent mono-oxygenases, has been reported in several fungal strains for limonene bioconversion. scielo.org.coscielo.org.co
Genetic engineering and metabolic engineering strategies are employed to enhance the microbial production of limonene and its derivatives. frontiersin.orgnih.govresearchgate.netbohrium.comnih.gov This involves manipulating the biosynthetic pathways within host microorganisms to increase the flux towards the desired product. pnas.orgfrontiersin.orgnih.govresearchgate.netnih.govbohrium.comd-nb.info
Strategies include overexpressing key enzymes in the MVA or MEP pathways to increase the supply of the precursor molecules IPP and DMAPP. pnas.orgfrontiersin.orgnih.govbohrium.comd-nb.info For example, overexpressing the gene encoding Hydroxymethylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, has been shown to improve limonene synthesis in Yarrowia lipolytica. bohrium.com Similarly, enhancing the metabolic flux of the MEP pathway through overexpression of enzymes like DXS or HDR has been explored to increase terpenoid production in plants. d-nb.info
Engineering the terpene synthase enzyme itself is another critical approach. pnas.orgnih.gov Studies have focused on optimizing enzymes like Citrus sinensis limonene synthase (CsLS) through techniques such as site-saturation mutagenesis to improve its enzymatic activity and enantioselectivity, leading to enhanced (+)-limonene yield. nih.govfigshare.com Combining optimized enzyme variants with strategies to enhance precursor availability can lead to significant increases in limonene titers. nih.gov For instance, a mutant of truncated CsLS (tCsLS-Q8K) combined with a mutation in ispA (S80F) to enhance monoterpene precursor availability resulted in a (+)-limonene titer of 4.9 g/L in Escherichia coli, representing a high production level. nih.govnih.gov
Metabolic engineering efforts in Saccharomyces cerevisiae have also focused on enhancing the MVA pathway by overexpressing key genes like tHMGR1, ERG12, and IDI1 to improve d-limonene production. bohrium.com Co-expression of these genes has shown a synergistic effect, leading to increased d-limonene accumulation. bohrium.com
Genetic engineering allows for the introduction of heterologous genes, such as plant-derived terpene synthases, into microbial hosts like cyanobacteria or yeast to enable the production of specific terpenoids that are not naturally synthesized by these organisms. nih.govbohrium.com
Data from a study on the biotransformation of this compound by Penicillium digitatum DSM 62840 highlights the impact of culture conditions on (R)-(+)-α-terpineol production. scielo.org.coresearchgate.net
| Culture Medium | pH | Limonene Concentration (mM) | Growth Phase | (R)-(+)-α-Terpineol Production (mg/L) |
| MYB | 3.5 | 14.7 | Early Exponential | 1864 |
| YMPG | - | - | - | trans-carveol detected |
Note: Data extracted from search result snippets scielo.org.coresearchgate.net. Specific conditions for YMPG medium were not fully detailed in the snippet regarding α-terpineol production levels.
Another study on optimizing α-terpineol production by Fusarium oxysporum 152b from this compound reported a concentration of 2.4 g/L under specific optimized conditions. oup.com
| Microorganism | Substrate | Culture Medium | Substrate Concentration | Cultivation Time | (R)-(+)-α-Terpineol Production |
| Fusarium oxysporum 152b | This compound | Pure distilled water | 0.5% (v/m) | 72 h | 2.4 g/L |
Note: Data extracted from search result snippet oup.com.
Research on enhancing limonene production in Synechococcus elongatus through metabolic engineering demonstrated that enhancing the downstream limonene synthase expression significantly increased productivity. pnas.org
| Engineered Strain | Genetic Modification | Limonene Productivity (µg/L/OD/d) |
| S. elongatus L111 | Truncated CsLS integrated | 8.5 |
| S. elongatus L114/dxs | Enhanced downstream LS expression + dxs modification | 76.3 |
Note: Data extracted from search result snippet pnas.org.
Advanced Analytical Methodologies for R + Limonene
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
Chromatographic methods are widely employed for the analysis of (R)-(+)-Limonene, enabling the separation of its enantiomers and the assessment of its purity.
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
Gas Chromatography (GC) is a widely used technique for analyzing volatile compounds like limonene (B3431351). dergipark.org.tr Coupling GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is common for limonene analysis. dergipark.org.tr GC-MS methods have been developed and validated for determining limonene concentration in various samples, including liquid samples from anaerobic reactors. scielo.br Multidimensional gas chromatography (MDGC) with FID and MS in selected ion monitoring (SIM) mode has been used to determine the enantiomeric excess of limonene and its epoxides in samples like lemon peel. oup.com Chiral columns, such as Cyclosil-B, are utilized in GC-MS for the simultaneous determination of R-(+)-limonene and S-(-)-limonene in citrus oils. dergipark.org.tr
Research findings indicate that GC coupled with FID or MS is a preferred technique for analyzing volatile compounds in essential oils. srce.hr A GC-MS method for the quantitative analysis of limonene from genetically engineered Saccharomyces cerevisiae has been reported. srce.hr Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled to quadrupole-accurate mass time-of-flight mass spectrometry (QTOFMS) has been evaluated for its capability to report the chiral composition of monoterpenes, including limonene, in samples like cardamom oil. nih.gov While direct enantiomeric-GC analysis can resolve limonene enantiomers, the (+)-(R)-limonene enantiomer in complex matrices like cardamom oil can overlap with other components, necessitating advanced techniques like GC×GC for better resolution from the background matrix. nih.gov
High-Performance Liquid Chromatography (HPLC), including RP-HPLC and UHPLC
High-Performance Liquid Chromatography (HPLC) is another technique used for the analysis of limonene in citrus oils. dergipark.org.tr Reverse-phase HPLC (RP-HPLC) methods with simple conditions have been developed for limonene analysis, often utilizing a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com
Ultra-High Performance Liquid Chromatography (UHPLC) methods, which utilize smaller particles for faster analysis, are also applicable for limonene determination. sielc.com An RP isocratic elution C18 UHPLC method using a superficially porous stationary phase and photodiode array (PDA) detector has been developed for determining the limonene content of sweet orange oil. researchgate.net This method is characterized by its speed, linearity, precision, accuracy, and specificity. researchgate.net HPLC methods have also been validated for the quantification of limonene in nanoemulsions containing citrus essential oils. ufn.edu.br Studies analyzing R-limonene separation in RP-HPLC have employed techniques like moment analysis and the Van Deemter equation to investigate factors affecting chromatographic efficiency, such as intra-particle diffusion and external mass transfer. bbe.or.kr
Spectroscopic Characterization in Research Settings
Spectroscopic techniques provide valuable information about the structure and properties of this compound in research settings. Vibrational spectroscopy methods, such as Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectroscopies, combined with quantum chemical calculations, have been used for conformational studies of this compound in the liquid phase. researchgate.net These studies can reveal the presence of different conformers. researchgate.net Characteristic bands in FTIR and Raman spectra can be recognized for limonene, corresponding to the presence of alkene groups. researchgate.net FTIR spectroscopy has been used to identify bioactive components, including limonene, in essential oils from citrus peels. scielo.brresearchgate.net The spectroscopic results obtained for synthesized copolymers involving limonene have been found to be compatible with literature data for similar polymers. dergipark.org.tr
Advanced Methods for Oxidation Product Analysis (e.g., Hydroperoxides)
This compound can undergo autoxidation upon exposure to air, forming oxidation products, including hydroperoxides. researchgate.netresearchgate.net These oxidation products are of analytical interest due to their potential to cause contact allergy. researchgate.netresearchgate.netupf.edu
This compound, a prominent monoterpene found abundantly in the essential oils of citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties. mdpi.comnih.govnih.gov Research indicates its potential therapeutic roles, particularly in the context of neuroprotection, anti-inflammation, and antioxidant modulation. mdpi.comnih.govnih.gov This article focuses exclusively on the documented pharmacological activities and underlying molecular mechanisms of this compound, adhering strictly to the provided outline.
Pharmacological Activities and Molecular Mechanisms of R + Limonene
Antioxidant Activity and Oxidative Stress Modulation
Regulation of Oxidative Stress Markers (e.g., MDA, NO, GSH, GPx, CAT, SOD)
(R)-(+)-Limonene has been shown to modulate the levels of various oxidative stress markers. nih.govdovepress.com Research indicates that it can reduce the levels of malondialdehyde (MDA) and nitric oxide (NO), which are indicators of oxidative stress. nih.govdovepress.com Concurrently, it can elevate the levels and activity of endogenous antioxidant enzymes such as glutathione (B108866) (GSH), glutathione peroxidase (GPx), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.govdovepress.commdpi.com
Data from studies in diabetic rats demonstrated the impact of limonene (B3431351) treatment on these markers:
| Marker | Diabetic Control Group | Limonene-Treated Group | Significance |
| Renal MDA (nmol/g tissue) | Elevated | Reduced | Significant |
| Renal NO | Elevated | Reduced | Significant |
| Renal GSH | Reduced | Increased | Significant |
| Renal GPx activity | Reduced | Increased | Significant |
| Renal CAT activity | Reduced | Increased | Significant |
| Renal SOD activity | Reduced | Increased | Significant |
These findings suggest that this compound helps restore the balance of the antioxidant defense system under conditions of oxidative stress. dovepress.com
Nrf2 Activation
Activation of the nuclear factor E2-related factor 2 (Nrf2) pathway is a key mechanism by which cells upregulate their antioxidant defenses. nchu.edu.twnih.gov Studies suggest that this compound can activate the Nrf2-dependent antioxidant defense system. nchu.edu.twnih.govresearchgate.net This activation can lead to the increased expression of antioxidant enzymes, contributing to the protective effects of limonene against oxidative damage. nchu.edu.twresearchgate.net Research in human skin keratinocytes demonstrated that limonene treatment significantly increased nuclear accumulation of Nrf2. nchu.edu.tw This effect was observed to be mediated, in part, through the activation of the JNK/SAPK and PI3K/AKT pathways. nchu.edu.tw While some studies show a slight accumulation of Nrf2 with limonene, others indicate a more pronounced effect at higher concentrations. nih.govoup.com
Anticancer and Chemopreventive Potential
This compound has been extensively investigated for its potential anticancer and chemopreventive properties in various cancer models. frontiersin.orgnih.goveurekaselect.commdpi.comresearchgate.net Its mechanisms of action in this context are multifaceted and involve the modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of polyamine metabolism. frontiersin.orgnih.goveurekaselect.com
Induction of Apoptosis (e.g., Bax/Bcl-2 Ratio, Caspase Activation, Cytochrome c Release)
A significant mechanism underlying the anticancer effects of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgnih.goveurekaselect.comresearchgate.netresearchgate.netresearchgate.netspandidos-publications.comnih.gov This process involves a cascade of molecular events. This compound has been shown to modulate the expression of proteins from the Bcl-2 family, which are critical regulators of the mitochondrial apoptotic pathway. nih.govresearchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.com Specifically, it can upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis. nih.govresearchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.com
The increased Bax/Bcl-2 ratio contributes to the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.netspandidos-publications.comnih.govspandidos-publications.com Cytosolic cytochrome c then interacts with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. spandidos-publications.comspandidos-publications.com Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell. nih.govresearchgate.netspandidos-publications.comnih.govspandidos-publications.com Studies have demonstrated dose-dependent activation of caspase-3 and caspase-9, as well as PARP cleavage, following treatment with this compound in various cancer cell lines. nih.govspandidos-publications.com
Research findings illustrating the impact on apoptotic markers are summarized below:
| Marker | Effect of this compound Treatment | Observed In |
| Bax expression | Increased | LS174T colon cancer cells, Human leukemia cells researchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.com |
| Bcl-2 expression | Decreased | LS174T colon cancer cells, Human leukemia cells researchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.com |
| Bax/Bcl-2 ratio | Increased | LS174T colon cancer cells spandidos-publications.comspandidos-publications.com |
| Cytochrome c release | Increased in cytosol | LS174T colon cancer cells, Human leukemia cells researchgate.netspandidos-publications.comnih.govspandidos-publications.com |
| Caspase-3 activation | Increased | Lung cancer cells, LS174T colon cancer cells, Human leukemia cells nih.govresearchgate.netnih.govspandidos-publications.com |
| Caspase-9 activation | Increased | LS174T colon cancer cells, Human leukemia cells researchgate.netnih.govspandidos-publications.com |
| PARP cleavage | Increased | LS174T colon cancer cells nih.govspandidos-publications.com |
These data collectively indicate that this compound induces apoptosis primarily through the mitochondrial-mediated intrinsic death pathway. researchgate.netspandidos-publications.comnih.govspandidos-publications.com
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by inducing cell cycle arrest. frontiersin.orgnih.govresearchgate.net The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. This compound has been shown to arrest the cell cycle at specific phases, preventing cancer cells from dividing and multiplying. nih.govresearchgate.netmdpi.com
Studies have reported cell cycle arrest at the G0/G1 phase and the G2/M phase depending on the cancer cell type and experimental conditions. nih.govresearchgate.netmdpi.comnih.govcore.ac.uk For instance, research in breast cancer cells demonstrated that this compound induced G2/M phase arrest by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1 and CDK1. nih.govresearchgate.net In oral cancer cells, this compound nanoemulsions induced cell cycle arrest at the G0/G1 phase and downregulated Cyclin D1, CDK2, CDK4, and CDK6. mdpi.com
Data on cell cycle effects include:
| Cell Line | Observed Effect on Cell Cycle | Key Molecular Targets Involved |
| H322 and H838 lung cancer cells | Cell cycle arrest | p21 nih.gov |
| MCF7 breast cancer cells | G2/M phase arrest | Cyclin B1, CDK1, c-Myc nih.govresearchgate.net |
| Oral cancer cells | G0/G1 phase arrest | Cyclin D1, CDK2, CDK4, CDK6 mdpi.com |
| COLO-320 and HCT-116 colon cancer cells | G1 phase arrest | Not specified in detail core.ac.uk |
These findings highlight the ability of this compound to interfere with the progression of the cell cycle in cancer cells. nih.govresearchgate.netmdpi.comnih.govcore.ac.ukresearchgate.net
Impact on Drug-Metabolizing Enzymes (e.g., Cytochrome P450 subtypes)
This compound, often referred to as D-limonene, undergoes metabolic transformation primarily in the liver through the action of cytochrome P450 (CYP) enzymes. Key enzymes involved in the metabolism of limonene include CYP2C9 and CYP2C19 cenmed.comfishersci.ca. These enzymes facilitate the conversion of limonene into various metabolites, such as trans-carveol, perillyl alcohol, and perillic acid cenmed.comfishersci.ca.
Studies indicate that beyond being a substrate for these enzymes, limonene may also influence the activity of other CYP subtypes. For instance, it has been reported that limonene can inhibit the activity of CYP3A thegoodscentscompany.com. This modulation of drug-metabolizing enzymes by limonene could potentially affect the pharmacokinetics and efficacy of co-administered drugs that are substrates for these CYP isoforms.
Immunomodulatory Effects
This compound has demonstrated notable immunomodulatory activities guidetopharmacology.orgfishersci.bethegoodscentscompany.comeasychem.org. These effects involve the modulation of various components of the immune system, including T lymphocytes and antibody production.
Modulation of T Lymphocyte Activity
Research highlights the ability of D-limonene to modulate the activity and viability of T lymphocytes guidetopharmacology.orgthegoodscentscompany.combionorte.org.brnih.gov. Studies have shown that D-limonene can inhibit the production of cytokines, such as interferon-gamma (IFNγ), interleukins, and TNFα, by CD4+ and CD8+ T cells guidetopharmacology.orgthegoodscentscompany.combionorte.org.br. Furthermore, high concentrations of D-limonene and its metabolites, such as limonene-1,2-diol and perillic acid, have been observed to induce T lymphocyte cell death guidetopharmacology.orgthegoodscentscompany.comnih.gov. These compounds also modulate the expression of activation markers, including CD25, CD69, and CD40L, by activated T lymphocytes bionorte.org.brnih.gov.
Antibody Production
The impact of D-limonene on antibody production has been investigated in animal studies. Some reports suggest that D-limonene can elevate total antibody production and increase bone marrow cellularity in animals guidetopharmacology.orgeasychem.org. However, the effect on the proliferation of lymphocytes and the antibody response can be dependent on the time of administration and the dose used guidetopharmacology.orgeasychem.org. In vivo studies have also indicated that administration of limonene can suppress antibody production mediated by CD4+ and CD8+ T cells bionorte.org.br.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
This compound possesses broad-spectrum antimicrobial properties, exhibiting activity against various bacteria, fungi, and viruses guidetopharmacology.orgmdpi.combiorxiv.orgsigmaaldrich.comsigmaaldrich.com.
Mechanism of Action against Bacterial Species (e.g., Listeria monocytogenes, Staphylococcus aureus, Pseudomonas aeruginosa)
The antibacterial mechanism of action of this compound primarily involves the disruption of the bacterial cytoplasmic membrane wikipedia.org. This disruption leads to increased membrane permeability, leakage of essential cellular components like ions and proteins, and inhibition of respiratory enzymes wikipedia.org.
Specific studies on Listeria monocytogenes have detailed the effects of D-limonene, showing alterations in cell morphology and membrane permeability guidetopharmacology.orgeasychem.org. Furthermore, it impacts intracellular components, causing changes in the expression of proteins, acetic acid, nucleic acid, ATP levels, and proteins within the respiratory chain complex guidetopharmacology.orgeasychem.org.
Against Staphylococcus aureus, limonene has been shown to damage cell membranes, enhance membrane permeability, and reduce metabolic activity related to the respiratory system thegoodscentscompany.comtci-chemical-trading.com. Limonene effectively inhibits the growth of S. aureus and can exhibit synergistic effects when combined with certain antibiotics biorxiv.orgtci-chemical-trading.com.
This compound has also demonstrated activity against Pseudomonas aeruginosa sigmaaldrich.com. While detailed mechanisms specifically for limonene against P. aeruginosa were not extensively described in the provided information, the general mechanism of membrane disruption observed with other bacteria is likely to contribute to its effect.
Antiviral Activity (e.g., Herpes Simplex, SARS-CoV-2)
Research indicates that this compound possesses antiviral properties, with studies exploring its effects against viruses such as Herpes Simplex Virus type 1 (HSV-1) and, more recently, SARS-CoV-2. nih.gov
Studies have shown that limonene can diminish the infectivity of HSV-1 by inhibiting its replication in the early phases of infection in a dose-dependent manner. nih.gov Its antiviral activity against HSV-1 has been reported to be comparable to that of acyclovir (B1169) in some studies. nih.gov
Regarding SARS-CoV-2, the virus responsible for COVID-19, investigations have explored the potential of limonene and limonene-containing essential oils as antiviral agents. Molecular docking studies have suggested that limonene may interact with key viral and host proteins involved in SARS-CoV-2 entry, such as the spike protein and ACE2. mdpi.commdpi.com Some research indicates that limonene may be effective in reducing the epithelial expression of ACE2 and potentially reducing the mRNA levels of TMPRSS2, both of which are involved in viral entry. namikkemalmedj.com
However, in vitro studies using pseudotyped viruses with the SARS-CoV-2 spike glycoprotein (B1211001) have shown varying results, with some studies not observing significant inhibitory activity for limonene against viral entry. mdpi.comfrontiersin.org Other in vitro studies using SARS-CoV-2 infected Vero E6 cells reported a low selectivity index for limonene against viral replication. mdpi.com
Further research is needed to fully elucidate the mechanisms of this compound's antiviral action and to confirm its efficacy in vivo against these and other viruses.
Antidiabetic and Hypoglycaemic Activity
The potential antidiabetic and hypoglycaemic activities of this compound have been explored in several studies, primarily using in vivo models of diabetes. dovepress.comnih.govnih.gov
Research in streptozotocin-induced diabetic rats has indicated that oral administration of limonene can lead to a significant reduction in plasma glucose and HbA1c levels. dovepress.comnih.gov These effects were observed at various doses and treatment durations. dovepress.comnih.gov Limonene's antidiabetic effects may be related to its influence on enzymes involved in glucose metabolism. Studies suggest it can decrease the activity of gluconeogenic enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, while inhibiting liver glycogen (B147801) and the activity of the glycolytic enzyme glucokinase in diabetic rats. nih.gov
Furthermore, limonene has been shown to inhibit protein glycation, a process that contributes to the secondary complications of diabetes. nih.govresearchgate.net In vitro studies have demonstrated that limonene can significantly reduce protein glycation by binding to key glycation sites on proteins like Bovine Serum Albumin (BSA). nih.gov
While some studies have reported hypoglycaemic activity in diabetic animal models, other research specifically investigating the hypoglycaemic effect of limonene in healthy and diabetic mice did not observe a significant reduction in blood glucose levels. researchgate.netmedipol.edu.tr However, these studies acknowledged strong anti-inflammatory activity of limonene. researchgate.netmedipol.edu.tr
The antioxidant properties of limonene are also considered to contribute to its potential antidiabetic effects by mitigating oxidative stress associated with diabetes. dovepress.comnih.govimrpress.com Studies have shown that limonene can improve antioxidant enzyme activities and reduce markers of oxidative stress in diabetic rats. dovepress.comimrpress.com
Summary of Antidiabetic Activity Findings:
| Study Model | Limonene Dose (Route) | Duration | Key Findings | Citation |
| Streptozotocin-induced diabetic rats | 50, 100, 200 mg/kg BW (oral) | 45 days | Significant drop in plasma glucose and HbA1c levels; decreased gluconeogenic enzymes; inhibited liver glycogen and glucokinase activity. | dovepress.comnih.gov |
| Streptozotocin-induced diabetic rats | 50 mg/kg BW (oral) | 28 days | Remarkable reduction in DNA damage, glutathione reductase activity, MDA levels; increased glutathione, catalase, superoxide dismutase, and glutathione peroxidase activities. | nih.gov |
| In vitro (BSA protein glycation) | 50 µM, 100 µM | - | Inhibited protein glycation (56.3% at 50 µM, 85.61% at 100 µM). | nih.govresearchgate.net |
| Healthy and diabetic mice | 0.15, 0.30, 0.60 mL/kg (intraperitoneal) | - | No hypoglycaemic activity observed. | researchgate.netmedipol.edu.tr |
Summary of Gastroprotective and Wound Healing Findings:
| Study Model | Limonene Application | Observed Effects | Citation |
| Ethanol-induced gastric ulcers (rats) | Oral | Marked protection of gastric mucosa; increased mucus production; increased HSP-70; increased VIP; reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); increased IL-10; modulated oxidative stress. | nih.govmdpi.comresearchgate.net |
| NSAID-induced gastric ulcers (rats) | Oral | Gastroprotective effects observed. | nih.govmdpi.com |
| Excisional cutaneous wound (rats) | Topical | Improved wound contraction and re-epithelialization; anti-inflammatory and antimicrobial effects; potential activation of MMP-2 and -9; antioxidant effects. | dovepress.comnih.govtandfonline.com |
Ecological and Environmental Impact Research of R + Limonene
Atmospheric Chemistry and Photochemical Reactions
When released into the atmosphere, (R)-(+)-Limonene undergoes rapid gas-phase oxidation reactions. nih.govmst.dk These reactions are primarily initiated by key atmospheric oxidants: hydroxyl radicals (OH•), ozone (O₃), and nitrate (B79036) radicals (NO₃•). nih.govmst.dkresearchgate.net
Reactions with Hydroxyl Radicals, Ozone, and Nitrate Radicals
The reactions of this compound with OH•, O₃, and NO₃• are significant removal mechanisms from the atmosphere. nih.govmst.dkiscientific.org These reactions proceed at different rates, influencing the atmospheric lifetime of this compound.
Atmospheric Reaction Half-Lives of this compound
| Oxidant | Estimated Half-Life | Reference |
| Hydroxyl Radicals | 2.3 - 2.6 hours | nih.govmst.dk |
| Ozone | 25 - 26 minutes | mst.dk |
| Nitrate Radicals | 3.1 minutes | mst.dk |
The reaction with ozone is particularly rapid due to the presence of carbon-carbon double bonds in the limonene (B3431351) structure, which are susceptible to ozonolysis. sci-hub.seiscientific.orghurstscientific.com.au Theoretical studies suggest that the addition of O₃ to the endocyclic double bond is faster than to the exocyclic double bond. sci-hub.se The reaction with nitrate radicals is also very fast, especially during nighttime when NO₃• concentrations are higher. mst.dk
Contribution to Aerosol and Photochemical Smog Formation
The oxidation of this compound contributes to the formation of secondary organic aerosols (SOA) and photochemical smog. nih.govhurstscientific.com.aubarnes.com.auscbt.com The gas-phase reactions with OH•, O₃, and NO₃• produce semi-volatile and non-volatile compounds that can condense onto existing particulate matter or nucleate to form new particles, contributing to aerosol mass. iscientific.org The formation of SOA from limonene oxidation has important implications for indoor air quality as well. sci-hub.se
The impact on ozone concentrations can vary; terpenes like limonene may decrease ozone when nitrogen oxide levels are low, but in polluted air with high nitrogen oxide concentrations, they can lead to an increase in ozone, contributing to photochemical smog. hurstscientific.com.aubarnes.com.auscbt.com
Formation of Oxidation Products (e.g., Formaldehyde, Organic Peroxides)
The atmospheric oxidation of this compound yields a variety of products. mst.dk These include carbonyl compounds such as formaldehyde, acetaldehyde, and acetone, as well as organic acids like formic acid. researchgate.netiscientific.org Other significant oxidation products include 4-acetyl-1-methylcyclohexene (AMCH) and 3-isopropenyl-6-oxo-heptanal (IPOH). researchgate.net
Ozonolysis of this compound, even in the absence of light, can form 4-acetyl-1-methylcyclohexene and formaldehyde. iscientific.org The reaction with hydroxyl radicals can produce compounds like 4-acetyl-1-methylcyclohexane, ketoaldehyde, formaldehyde, 3-oxobutanal, and C₁₀ dicarbonyls. nih.gov
Organic peroxides and hydroperoxides are also formed during the oxidation of this compound, particularly upon exposure to air and light. hurstscientific.com.aubarnes.com.aunih.gov These oxidation products can be more irritating or have different biological effects compared to the parent compound. nih.govnih.gov
Selected Oxidation Products of this compound
| Product Name | Formation Pathway(s) | Reference |
| Formaldehyde | Reactions with O₃, OH• | researchgate.netiscientific.orgnih.gov |
| Acetaldehyde | Reactions with Nitrogen Oxides/Oxygen | iscientific.org |
| Acetone | Reactions with Nitrogen Oxides/Oxygen | iscientific.org |
| Formic Acid | Reactions with Nitrogen Oxides/Oxygen | iscientific.org |
| 4-Acetyl-1-methylcyclohexene | Reactions with O₃, OH• | researchgate.netiscientific.orgnih.gov |
| 3-Isopropenyl-6-oxo-heptanal | Reactions with O₃, OH• | researchgate.net |
| Organic Peroxides | Autooxidation (air and light) | hurstscientific.com.aubarnes.com.aunih.gov |
| Limonene Hydroperoxides | Air Oxidation | mst.dknih.gov |
| Carvone | Air Oxidation, Microbial Transformation | mst.dknih.govresearchgate.net |
| Limonene Oxide | Air Oxidation | mst.dknih.gov |
| Carveol | Air Oxidation | mst.dk |
Environmental Fate and Distribution
The environmental fate and distribution of this compound are influenced by its physical and chemical properties, as well as biological and environmental processes.
Mobility in Soil and Aquatic Environments
If released into soil, this compound is expected to exhibit low to slight mobility. mst.dkcoleparmer.comlebermuth.com This is supported by an estimated Koc value of 1120, suggesting it is expected to have very low mobility in soil based on a classification scheme. nih.gov Adsorption to soil is expected to reduce its mobility and attenuate its volatilization rate from both dry and moist soil surfaces. mst.dknih.gov
In aquatic environments, this compound is expected to rapidly volatilize from water to the atmosphere due to its Henry's Law constant. mst.dknih.govsci-hub.se Estimated volatilization half-lives for a model river and model lake are 3.5 hours and 4.6 days, respectively. nih.gov It may also adsorb significantly to sediment and suspended organic matter in water, which can affect its volatilization rate. mst.dknih.govsci-hub.se An estimated Bioconcentration Factor (BCF) of 480 suggests a high potential for bioconcentration in aquatic organisms. nih.govsci-hub.se
Biodegradation under Aerobic and Anaerobic Conditions
Biodegradation is considered an important environmental fate process for this compound in both soil and water. nih.govsci-hub.se It is readily biodegradable under aerobic conditions. scbt.comsci-hub.se Studies have shown significant degradation (41-98%) under aerobic conditions in standard tests. scbt.com In a test simulating aerobic sewage treatment, limonene disappeared almost completely (>93.8%) within 14 days. scbt.com
Microorganisms, including bacteria and fungi, have the capability to transform monoterpenes like limonene, using them as a carbon and energy source, particularly at low concentrations. researchgate.netnih.gov Aerobic biodegradation pathways for limonene in microorganisms include oxidation at the primary methyl group, epoxidation of the ring double bond, and oxidation at other ring positions. nih.gov
While aerobic biodegradation is well-documented, studies have also evaluated the anaerobic degradation of monoterpenes. researchgate.netuva.nl Specific microorganisms, such as Castellaniella defragrans, have shown the ability to degrade limonene under oxygen-independent conditions through specific metabolic pathways. nih.gov
Biodegradation of this compound
| Condition | Degradation Extent (Example) | Timeframe (Example) | Reference |
| Aerobic | 41-98% degradation | 14 days | scbt.com |
| Aerobic | >93.8% disappearance | 14 days | scbt.com |
| Anaerobic | Evaluated in studies | Not specified | researchgate.netuva.nl |
Ecotoxicity Studies in Aquatic and Terrestrial Organisms
Ecotoxicity studies have investigated the potential effects of this compound on various aquatic and terrestrial organisms to understand its environmental impact. Research indicates varying levels of toxicity depending on the organism and exposure route.
In the aquatic environment, this compound exhibits high acute toxicity to fish and Daphnia. who.intnih.gov While concentrations in surface waters are generally significantly lower than acute toxicity levels, suggesting a low risk for acute effects under normal conditions, studies on chronic effects have been historically limited. who.intinchem.org More recent studies have provided some chronic toxicity data for aquatic species. ifeat.orgsigmaaldrich.com
Acute toxicity values for aquatic organisms include:
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Daphnia magna | 48-h EC50 | 0.4 | 48 hours | who.int |
| Daphnia magna | 48-h EC50 | 0.36 | 48 hours | europa.eu |
| Daphnia magna | 48-h LC50 | 0.577 | 48 hours | inchem.org |
| Daphnia magna | 48-h EC50 | 0.421 | 48 hours | inchem.org |
| Daphnia magna | EC50 | 0.307 | 48 hours | sigmaaldrich.com |
| Fish (Pimephales promelas) | 96-h LC50 | 0.71 | 96 hours | europa.eu |
| Fish (Pimephales promelas) | LC50 | 0.72 | 96 hours | regulations.gov |
| Fish (Pimephales promelas) | EC50 | 0.688 | 96 hours | regulations.gov |
| Green Algae (Selenastrum capricornutum) | 96-h NOEC | 4.0 | 96 hours | inchem.org |
| Green Algae (Pseudokirchneriella subcapitata) | 72-h ErC50 | 0.32 | 72 hours | ifeat.orgsigmaaldrich.com |
| Green Algae (Pseudokirchneriella subcapitata) | 72-h EC10 | 0.174 | 72 hours | ifeat.orgsigmaaldrich.com |
Chronic toxicity studies have also been conducted:
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Daphnia magna | 21-d NOEC | 0.27 | 21 days | europa.eu |
| Daphnia magna | 21-d NOEC | 0.08 | 21 days | sigmaaldrich.com |
| Daphnia magna | 21-d EC10 | 0.153 | 21 days | ifeat.org |
| Fish (Pimephales promelas) | NOEC growth | 0.059 | Chronic | ifeat.org |
| Fish (Pimephales promelas) | NOEC hatching | 0.37 | Chronic | ifeat.org |
| Fish (Pimephales promelas) | NOEC behavior | 0.19 | Chronic | ifeat.org |
| Fish (Pimephales promelas) | EC10 survival | 0.32 | Chronic | ifeat.org |
In the terrestrial environment, this compound generally exhibits moderate acute toxicity in insects and mites. who.intindustrialchemicals.gov.au However, high acute toxicity has been observed in earthworms (Eisenia foetida Savigny), with an LC50 of 6.0 ppm (equivalent to mg/kg). who.intindustrialchemicals.gov.au Terrestrial organisms are primarily exposed to limonene via the air. who.intinchem.org Studies using vapor exposure have shown effects on insects at parts per million levels. who.intinchem.org
This compound also demonstrates herbicidal potential towards plants, particularly through vapor exposure. regulations.govresearchgate.net Exposure of Arabidopsis plants to limonene vapor has been shown to cause wilting and eventual plant death in a time- and concentration-dependent manner. researchgate.net This herbicidal activity is attributed to this compound acting as a non-systemic, contact herbicide that damages the waxy cuticle of plants, leading to desiccation. regulations.gov
While limonene is expected to have low mobility in soil and bind strongly to sediment in aquatic environments, biodegradation occurs under aerobic conditions. who.intinchem.org
Current Research Trends and Future Directions in R + Limonene Studies
Preclinical and Clinical Research on Therapeutic Applications
Preclinical studies have established a foundation for understanding the potential therapeutic benefits of (R)-(+)-Limonene. These investigations, often utilizing in vitro cell cultures and in vivo animal models, aim to elucidate the mechanisms of action and identify potential applications. This compound has demonstrated a range of activities, including antioxidant, anti-inflammatory, wound-healing, antidiabetic, anticancer, and immunomodulatory effects in preclinical settings. dovepress.comnih.govnih.govresearchgate.net For instance, it has shown the ability to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit the isoprenylation of proteins like Ras, which are involved in cell growth regulation. nih.gov In animal models, this compound has been observed to slow the growth of certain cancers, including pancreatic, stomach, colon, skin, and liver cancers. mskcc.org It has also shown promise in enhancing the activity of other therapeutic agents, such as docetaxel (B913) against prostate cancer cells. mskcc.org
While preclinical data are promising, clinical data on this compound remains limited. mskcc.org Early clinical trials have been conducted, particularly in the context of cancer, but the anticancer effects observed in animal models have not been consistently demonstrated in humans. mskcc.org Research is ongoing to further evaluate its potential in various therapeutic areas.
Development of Novel Delivery Systems and Formulations (e.g., Nanoformulations)
A key challenge in utilizing lipophilic compounds like this compound for therapeutic purposes is their low water solubility and limited bioavailability. nih.gov To overcome these limitations, significant research is focused on developing novel delivery systems and formulations. Nanoformulations, such as liposomal encapsulation, mixed micelles, self-nanoemulsifying drug delivery systems (SNEDDS), niosomes, and nanoemulsions, are being explored to improve the solubility, oral absorption, and targeted delivery of this compound and its metabolites. nih.govnih.govresearchgate.netnih.govresearchgate.net These systems can enhance the pharmacological effects of lipophilic drugs and potentially inhibit first-pass metabolism. nih.govresearchgate.net Technologies like 3D printing and microneedles are also being investigated to improve the absorption and targeted delivery of limonene (B3431351). nih.govnih.govresearchgate.net
Interactive Table: Examples of Nanoformulation Approaches for this compound
| Formulation Type | Potential Benefits |
| Liposomal Encapsulation | Enhanced antitumor activity, improved bioavailability and biodistribution. nih.gov |
| Mixed Micellar Nanoformulation | Enhanced antitumor activity, improved bioavailability and biodistribution. nih.gov |
| Self-Nanoemulsifying Systems (SNEDS) | Improved aqueous dispersibility, patient acceptability, enhanced stability. researchgate.net |
| Niosome Nanoparticles | Potential for improved therapeutic efficacy and targeted delivery. nih.gov |
| Nanoemulsions | Potential for improved therapeutic efficacy and targeted delivery. nih.gov |
| 3D Printing | Potential for improved absorption and targeted delivery. nih.govnih.govresearchgate.net |
| Microneedles | Potential for improved absorption and targeted delivery, particularly transdermally. nih.govnih.govresearchgate.net |
Exploration of this compound as a Prodrug and its Metabolites' Efficacy
Emerging research suggests that this compound may act as a prodrug, with its therapeutic effects potentially mediated by its metabolites. nih.govresearchgate.net Metabolites such as perillyl alcohol (POH) and perillic acid (PA) have shown promising bioactivities, including antitumor effects, and in some cases, have been found to be more effective than the parent compound in preclinical studies. nih.govresearchgate.net This is supported by observations where only the metabolites, and not the administered compound, were detected in the plasma of chronically treated subjects in some studies, suggesting that the active forms are the metabolites. nih.gov POH, for instance, has been evaluated in phase I and phase II clinical trials for various cancers, although with modest clinical effect in one phase II trial. nih.gov Structural modifications of POH are being explored to synthesize derivatives with improved activities. nih.gov Further research is needed to fully understand the role of this compound metabolites and to explore prodrug strategies that enhance the formation and delivery of these active compounds. nih.govresearchgate.net
Drug-Terpene Interactions and Metabolic Enzyme Studies
Understanding the interaction of this compound with metabolic enzymes, particularly cytochrome P450 (CYP) subtypes, is crucial for establishing its clinical effects and potential drug-drug interactions. nih.govresearchgate.net Studies have shown that (R)-limonene and other monoterpenes can be substrates of certain CYP enzymes, such as cytochrome 2B6. nih.govresearchgate.net this compound has also been observed to induce Phase I and Phase II carcinogen-metabolizing enzymes. nih.govresearchgate.net Given the widespread use of terpenes in various products and their potential medicinal applications, systematic studies on terpene-drug interactions are important. nih.gov Further investigation into the induction of CYP enzymes by this compound and its metabolites, and how this affects the activity of other drugs, is an area requiring more research. nih.gov Computational studies are also being utilized to understand the interaction of terpenes with various cytochrome P450 enzymes, which can help predict drug metabolism and potential interactions. dergipark.org.tr
Sustainable Production and Biorefinery Concepts
The increasing demand for this compound, particularly for advanced applications, is driving research into sustainable production methods and biorefinery concepts. researchgate.netresearchgate.net As a renewable chemical primarily sourced from citrus peel, this compound is a key component in the valorization of citrus processing waste. researchgate.netnih.govacs.org Biorefinery approaches aim to efficiently recover limonene from citrus peel and residues, often alongside other valuable compounds like pectin. researchgate.netnih.gov Various extraction techniques, including conventional methods like hydrodistillation and solvent extraction, as well as novel eco-friendly methods like microwave-assisted extraction and supercritical fluid extraction, are being investigated and optimized to maximize limonene yield and minimize environmental impact. researchgate.netnih.govacs.orgmdpi.com Life cycle assessment (LCA) is being employed to evaluate the environmental sustainability of these extraction processes and identify areas for improvement. nih.gov Beyond extraction, biorefinery concepts also encompass the catalytic upgrading of limonene into other valuable chemicals, such as p-cymene, which is an important intermediate in various industrial processes. researchgate.netmdpi.comdntb.gov.ua
Interactive Table: Limonene Recovery Yields from Orange Peel using Different Extraction Methods
| Extraction Method | Yield (% w/w of OPs) | Reference |
| Steam Distillation (Lab scale) | >70% | mdpi.com |
| Steam Distillation | >95% | mdpi.com |
| n-Hexane Extraction (Optimized) | ~1.20% | acs.org |
| Combined Hydrodistillation (Lemon) | <70% | mdpi.com |
| Combined Hydrodistillation (Orange) | 94-96% | mdpi.com |
Note: Yields can vary significantly depending on operating conditions and citrus fruit type. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard methodologies for characterizing (R)-(+)-limonene purity and enantiomeric excess in natural product extracts?
- Methodology :
- Gas Chromatography (GC) with chiral columns (e.g., β-cyclodextrin-based stationary phases) is widely used to resolve enantiomers .
- HPLC with polarimetric detection can quantify enantiomeric ratios, validated against certified reference standards (e.g., ≥93% purity ).
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR) distinguishes diastereomers via coupling constants in chiral derivatives .
- Data Interpretation : Purity thresholds (e.g., ≥95%) must align with analytical uncertainty margins (standard deviations <5% ).
Q. How can researchers design experiments to isolate this compound from citrus peels while minimizing degradation?
- Experimental Design :
- Cold-pressing extraction preserves volatile terpenes by avoiding thermal degradation .
- Solvent selection : Use non-polar solvents (e.g., hexane) for higher yield, but validate residual solvent levels via GC-MS .
- Stability testing : Monitor limonene oxidation under varying pH, temperature, and light exposure using UV-Vis spectroscopy .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported antioxidant synergism and antagonism with other compounds?
- Methodology :
- Three-level factorial design to test interactions between limonene (0–4 mM), eugenol (0–1 mM), thymol (0–1.5 mM), and sesamol (0–1.5 mM) .
- Response surface modeling quantifies synergistic/antagonistic effects on radical scavenging (e.g., DPPH assay) .
- Data Contradiction Analysis :
- Variability in solvent polarity (e.g., ethanol vs. DMSO) alters compound interactions; replicate experiments under standardized conditions .
Q. How can asymmetric organocatalysis leverage this compound enantiomers for chiral drug synthesis?
- Methodology :
- Chiral resolution : Use this compound oxide as a stereoselective catalyst in Diels-Alder reactions .
- NIR-VCD spectroscopy validates enantiomeric excess (>99%) via C-H vibrational transitions in a 10 mm pathlength cell .
- Case Study : Synthesis of perillic acid (anticancer agent) via Yarrowia lipolytica biotransformation, optimizing pH (5.0–7.0), temperature (25–35°C), and substrate concentration (10–50 g/L) .
Q. What environmental factors influence this compound variability in plant essential oils, and how can this be statistically modeled?
- Methodology :
- Multivariate regression correlates limonene content with latitude (r = -0.526), elevation (r = -0.505), and soil pH (r = -0.444) .
- Geographic Information Systems (GIS) map terpene biosynthesis hotspots under abiotic stress conditions .
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
